![molecular formula C17H19ClN4O4S B3007021 N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride CAS No. 1215791-20-0](/img/structure/B3007021.png)

N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activities. The related compounds in the provided papers include various benzothiazole derivatives and nitrofuran compounds, which have been studied for their reactivity, crystal structure, and biological activities such as antimicrobial, anti-inflammatory, and psychotropic effects .

Synthesis Analysis

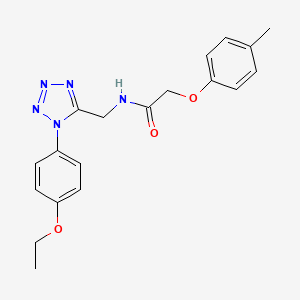

The synthesis of related compounds typically involves the coupling of an amine with a carbonyl chloride followed by further functionalization. For example, N-(1-Naphthyl)furan-2-carboxamide was synthesized by coupling naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with P2S5 to obtain the corresponding thioamide . Similarly, compounds derived from 2-aminothiazole and 2-amino-2-thiazoline were prepared by coupling with acid chlorides of dimethylaminobenzoic acid . These methods suggest that the synthesis of the compound would likely involve multi-step reactions including amide bond formation and subsequent functional group transformations.

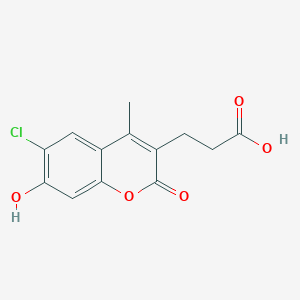

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is influenced by the presence of substituents, which can affect the solid-state arrangement and properties such as absorption and fluorescence. For instance, the functionalization of N-(benzo[d]thiazol-2-yl)benzamide with nitro substituents resulted in different crystalline structures and space groups depending on the position of the nitro group . The geometry of these molecules can range from planar to distorted, which is determined by steric hindrance and other molecular interactions.

Chemical Reactions Analysis

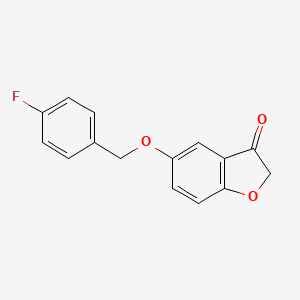

The reactivity of benzothiazole and furan derivatives is characterized by their ability to undergo electrophilic substitution reactions such as nitration, bromination, formylation, and acylation . The presence of electron-withdrawing or electron-donating groups can influence the reactivity of these compounds. For example, the nitro group is an electron-withdrawing substituent that can affect the reactivity of the benzothiazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are closely related to their molecular structure. The intermolecular hydrogen bonds, such as N−H···N and C−H···O, play a significant role in the solid-state architecture of these compounds . The crystal packing is stabilized by a combination of electrostatic attractions, dispersion forces, and π–π interactions. The physicochemical characterization of similar compounds has been performed using various spectroscopic methods, including NMR and IR spectroscopy, as well as mass spectrometry . These compounds have shown a range of biological activities, which may be correlated with their structural and physicochemical properties.

Scientific Research Applications

Corrosion Inhibition

One study explored benzothiazole derivatives for their corrosion inhibiting effects on steel in acidic environments. The synthesized compounds showed higher inhibition efficiencies than previously reported inhibitors in the benzothiazole family, suggesting their potential application in protecting metals against corrosion (Zhiyong Hu et al., 2016).

Antimicrobial Activity

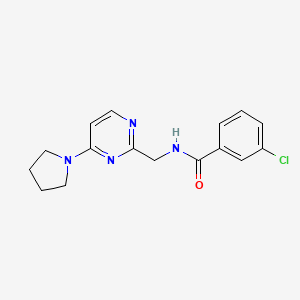

Research on 2-aminothiazole and 2-amino-2-thiazoline derivatives coupled with (N,N-dimethylamino)benzoic acid revealed compounds with significant anti-inflammatory activity. The hydrochloride salts of these compounds exhibited promising results across a concentration range, highlighting their potential as nonsteroidal anti-inflammatory drugs (D. Lynch et al., 2006).

Antitubercular and Antifungal Activities

A study on N-[3-(2-amino-5-nitrothiazolyl)-propyl]-2-(substituted phenyl)-4-oxo-5-(substituted benzylidene)-1,3-thiazolidine-carboxamide derivatives synthesized from 2-amino-5-nitrothiazole revealed that these compounds exhibited antibacterial, antifungal, and antitubercular activities, showcasing their potential as broad-spectrum antimicrobial agents (Pushkal Samadhiya et al., 2013).

Antitumor Evaluation

Another study focused on 6-amino-2-phenylbenzothiazole derivatives, which were synthesized and evaluated for their antitumor activities. These compounds showed cytostatic activities against various malignant human cell lines, indicating their potential for cancer therapy (L. Racané et al., 2006).

Anti-Infective Properties

Thiazolides, including nitazoxanide and its derivatives, were reviewed for their wide-ranging anti-infective properties against viruses, bacteria, intracellular and extracellular protozoan parasites, and proliferating mammalian cells. This class of drugs demonstrates a broad spectrum of activity, with different derivatives showing efficacy against specific pathogens or cell types (A. Hemphill et al., 2012).

properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5-nitrofuran-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4S.ClH/c1-19(2)10-5-11-20(16(22)13-8-9-15(25-13)21(23)24)17-18-12-6-3-4-7-14(12)26-17;/h3-4,6-9H,5,10-11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKLQNMAJQYMOIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC=C(O3)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)butanamide](/img/structure/B3006938.png)

![6-Methoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B3006944.png)

![1-(2,4-Dimethylbenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B3006947.png)

![N-(benzo[d]thiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3006950.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide](/img/structure/B3006958.png)